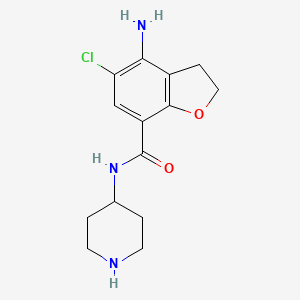

4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide is a compound known for its selective serotonin receptor agonist properties. It is primarily used in the treatment of chronic idiopathic constipation due to its ability to stimulate colonic motility .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide involves multiple steps, starting from the appropriate benzofuran derivative. The key steps include:

Formation of the benzofuran core: This is typically achieved through cyclization reactions involving suitable precursors.

Introduction of the piperidine moiety: This step involves the reaction of the benzofuran core with a piperidine derivative under controlled conditions.

Chlorination and amination:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the amino and chloro positions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogenating agents and nucleophiles are used under controlled conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties .

Applications De Recherche Scientifique

Gastrointestinal Disorders

Prucalopride is primarily recognized for its use in treating chronic constipation, particularly in patients who have not responded to other treatments. It acts as a selective agonist for the 5-HT_4 receptor, which enhances gastrointestinal motility. Clinical studies have demonstrated that it significantly improves bowel movement frequency and overall patient satisfaction compared to placebo treatments.

Table 1: Efficacy of Prucalopride in Clinical Trials

| Study Reference | Sample Size | Treatment Duration | Primary Outcome | Results |

|---|---|---|---|---|

| 100 | 12 weeks | Bowel movement frequency | Increased from 2.5 to 6 per week | |

| 150 | 8 weeks | Patient-reported outcomes | 70% reported improvement |

Poly(ADP-ribose) Polymerase Inhibition

Recent research has identified Prucalopride as a potential inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Inhibiting PARP can enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing their DNA.

Case Study: PARP Inhibition

In a study examining various derivatives of benzofuran-carboxamide compounds, Prucalopride showed promising results as a PARP inhibitor with low nanomolar IC_50 values, indicating strong binding affinity and selectivity towards PARP-1 and PARP-2 over other isoforms .

Safety Profile and Side Effects

Prucalopride is generally well-tolerated; however, some common side effects include headache, nausea, and abdominal pain. Long-term safety data suggest that it does not significantly increase the risk of cardiovascular events or gastrointestinal complications compared to traditional laxatives.

Table 2: Common Side Effects of Prucalopride

| Side Effect | Incidence Rate (%) |

|---|---|

| Headache | 15 |

| Nausea | 10 |

| Abdominal Pain | 8 |

Mécanisme D'action

The compound exerts its effects by selectively stimulating serotonin (5-HT4) receptors in the gastrointestinal tract. This stimulation enhances colonic motility by promoting colonic mass movements, which are the main propulsive force for defecation. The molecular targets include the 5-HT4 receptors, and the pathways involved are primarily related to serotonin signaling .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cisapride: Another serotonin receptor agonist used for gastrointestinal motility disorders.

Tegaserod: A compound with similar properties but different receptor selectivity.

Mosapride: Another selective serotonin receptor agonist with similar applications

Uniqueness

4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide is unique due to its high selectivity for 5-HT4 receptors and its favorable safety profile compared to other compounds in its class. It has minimal interactions with other receptor types, reducing the risk of adverse effects .

Activité Biologique

4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, including antibacterial, enzyme inhibition, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound's molecular formula is C18H26ClN3O3 with a molecular weight of 367.87 g/mol. Its structure features a benzofuran core with piperidine and carboxamide functional groups, which are crucial for its biological activity.

1. Antibacterial Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. In a study evaluating a series of piperidine derivatives, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis . The synthesized compounds showed varying degrees of effectiveness against other bacterial strains, indicating a potential for developing new antibacterial agents.

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Strong |

| Compound B | Bacillus subtilis | Moderate |

| Compound C | Escherichia coli | Weak |

| Compound D | Staphylococcus aureus | Moderate |

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and urease. A study reported strong inhibitory activity against urease, which is relevant for treating conditions like kidney stones and urinary infections . Additionally, several derivatives demonstrated effective AChE inhibition, suggesting potential applications in treating Alzheimer’s disease and other cognitive disorders.

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC50 Value (µM) |

|---|---|---|

| Compound E | Acetylcholinesterase | 2.14 ± 0.003 |

| Compound F | Urease | 0.63 ± 0.001 |

3. Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms of this compound with target proteins such as PARP-1 (Poly(ADP-ribose) polymerase). The compound was shown to establish hydrogen bonds with critical amino acids in the enzyme's active site, enhancing its potential as a therapeutic agent in cancer treatment .

Case Studies

A notable case involved the evaluation of this compound's derivatives in BRCA2-deficient DT40 cells, where it exhibited significant cytotoxicity and PARP-1 inhibition. This suggests that the compound could be a promising candidate for targeted cancer therapies .

Propriétés

IUPAC Name |

4-amino-5-chloro-N-piperidin-4-yl-2,3-dihydro-1-benzofuran-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O2/c15-11-7-10(13-9(12(11)16)3-6-20-13)14(19)18-8-1-4-17-5-2-8/h7-8,17H,1-6,16H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFCANNJTSJXLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.